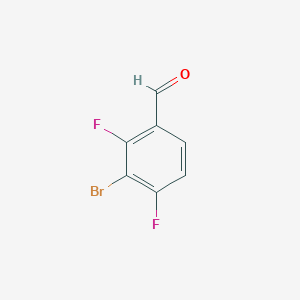

3-Bromo-2,4-difluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUJOBHCYUUMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1326714-93-5 | |

| Record name | 3-Bromo-2,4-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Regioselective Synthesis of 3-Bromo-2,4-difluorobenzaldehyde

An In-depth Technical Guide for Medicinal Chemists and Process Development Scientists

Introduction

In the landscape of modern drug discovery, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, binding affinity, and lipophilicity, often leading to enhanced pharmacological profiles. 3-Bromo-2,4-difluorobenzaldehyde is a key synthetic intermediate, serving as a versatile building block for introducing the synthetically valuable 3-bromo-2,4-difluorophenyl moiety into complex molecular architectures. Its utility spans the synthesis of agrochemicals, advanced materials, and, most notably, pharmaceutical agents.[1] This guide provides a comprehensive technical overview of the predominant and most reliable method for synthesizing this intermediate from the commercially available starting material, 1-bromo-2,4-difluorobenzene.

Strategic Analysis of Formylation Routes

The primary synthetic challenge lies in the regioselective introduction of a formyl group (–CHO) onto the 1-bromo-2,4-difluorobenzene ring. The electronic properties of the halogen substituents render the aromatic ring electron-deficient, which dictates the choice of synthetic strategy. The target C-3 position is flanked by a bromine atom at C-1 and a fluorine atom at C-2, a substitution pattern that is ideal for a Directed ortho-Metalation (DoM) strategy.

While other classical formylation methods exist, they present significant challenges for this specific substrate:

-

Vilsmeier-Haack Formylation : This method relies on an electrophilic aromatic substitution using the Vilsmeier reagent (generated from DMF and POCl₃). It is most effective on electron-rich aromatic systems.[2][3][4][5] The electron-withdrawing nature of the two fluorine and one bromine atoms deactivates the ring, making it a poor substrate for this reaction, likely resulting in low to no yield under standard conditions.

-

Friedel-Crafts Formylation : Similar to the Vilsmeier-Haack reaction, Gattermann-Koch or other Friedel-Crafts formylation variants are generally incompatible with strongly deactivated aromatic rings.

-

Grignard-based Formylation : This approach involves forming a Grignard reagent from 1-bromo-2,4-difluorobenzene, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). While plausible, the proximity of the C-2 fluorine atom to the organometallic center creates a risk of forming a highly reactive benzyne intermediate through the elimination of MgBrF, especially if the reaction temperature is not rigorously controlled.[6]

Consequently, Directed ortho-Metalation emerges as the most superior and reliable strategy, offering high regioselectivity and proceeding under well-controlled, low-temperature conditions that mitigate side reactions.

The Recommended Synthetic Pathway: Directed ortho-Metalation (DoM)

The DoM strategy is a powerful tool in modern organic synthesis for the functionalization of aromatic and heteroaromatic rings. It leverages the ability of certain functional groups, known as Directing Metalation Groups (DMGs), to guide a strong organolithium base to deprotonate a specific, adjacent C-H bond.[7]

Causality of Experimental Design: Mechanistic Underpinnings

The success of this synthesis hinges on understanding the synergistic effects of the substituents on the acidity of the ring protons.

-

The Role of Directing Groups : In 1-bromo-2,4-difluorobenzene, both the fluorine and bromine atoms can act as DMGs. Fluorine is recognized as one of the more potent halogen DMGs due to its high electronegativity, which enhances the kinetic acidity of the ortho-protons through an inductive effect. The bromine atom also contributes to this directing effect.

-

Regioselectivity : The C-H bond at the C-3 position is positioned ortho to both the C-2 fluorine and the C-1 bromine. This cumulative activation makes the C-3 proton the most acidic on the ring, ensuring that deprotonation by a strong base occurs exclusively at this site. The alternative ortho position to the bromine (C-6) is only activated by one group, making it significantly less acidic.

-

Choice of Base and Conditions : A strong, non-nucleophilic base is essential to ensure deprotonation occurs without competing side reactions.

-

Lithium Diisopropylamide (LDA) is an excellent choice. As a bulky, non-nucleophilic amide base, its primary function is proton abstraction, minimizing the risk of nucleophilic attack on the aromatic ring or halogen-metal exchange.

-

Low Temperature (-78 °C) is critical. It stabilizes the resulting aryllithium intermediate, preventing decomposition pathways such as benzyne formation. It also ensures kinetic control, favoring the deprotonation of the most acidic proton.[8]

-

-

The Formylation Step : N,N-Dimethylformamide (DMF) serves as a robust and efficient "C1" electrophile. The highly nucleophilic carbon of the aryllithium species attacks the electrophilic carbonyl carbon of DMF. The resulting lithium alkoxide intermediate is stable at low temperatures and is hydrolyzed to the final aldehyde product during the aqueous workup.[9]

Visualizing the Synthetic Workflow

The entire process, from starting material to purified product, follows a logical and linear sequence designed for efficiency and control.

Caption: High-level workflow for the synthesis of this compound.

Visualizing the Reaction Mechanism

The core of the synthesis is the directed ortho-lithiation followed by electrophilic capture.

Caption: Mechanism of Directed ortho-Metalation and subsequent formylation.

Field-Proven Experimental Protocol

This protocol is designed to be self-validating, with clear steps and checkpoints. Strict adherence to anhydrous and anaerobic conditions is critical for success.

Materials and Reagents

| Reagent | CAS No. | Purity | Notes |

| 1-Bromo-2,4-difluorobenzene | 348-57-2 | ≥98% | Starting material |

| Lithium diisopropylamide (LDA) | 4111-54-0 | ~2.0 M in THF/heptane/ethylbenzene | Titrate before use for accuracy |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, ≥99.8% | Store over molecular sieves |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, ≥99.9%, inhibitor-free | Freshly distilled from Na/benzophenone |

| Saturated aq. NH₄Cl | N/A | N/A | For quenching the reaction |

| Ethyl Acetate | 141-78-6 | ACS Grade | For extraction |

| Brine (Saturated aq. NaCl) | N/A | N/A | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Granular | For drying organic layer |

Step-by-Step Methodology

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet connected to a bubbler. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Initial Charging : Under the nitrogen atmosphere, charge the flask with 1-bromo-2,4-difluorobenzene (1.0 eq). Add anhydrous THF via syringe to create a ~0.5 M solution.

-

Cooling : Immerse the flask in a dry ice/acetone bath and cool the internal temperature to -78 °C with stirring.

-

Base Addition (Lithiation) : Slowly add the LDA solution (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) may be observed.

-

Stirring : After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the aryllithium intermediate.

-

Electrophile Quench (Formylation) : Add anhydrous DMF (1.5 eq) dropwise via syringe, again maintaining the temperature below -70 °C. The reaction is often exothermic.

-

Reaction Completion : Stir the mixture at -78 °C for an additional 1-2 hours.

-

Warming and Quenching : Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup : Transfer the mixture to a separatory funnel. Dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying : Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration and Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a crystalline solid.

Conclusion

For the synthesis of this compound from 1-bromo-2,4-difluorobenzene, Directed ortho-Metalation stands as the preeminent method. Its efficacy is rooted in the predictable and synergistic directing effects of the fluorine and bromine substituents, which enable highly regioselective deprotonation at the C-3 position. When executed with careful control of temperature and atmospheric conditions, this strategy provides a reliable and high-yielding route to a valuable synthetic intermediate. This guide provides drug development professionals with the foundational knowledge and a practical, field-tested protocol to confidently employ this transformation in their synthetic campaigns.

References

- 1. nbinno.com [nbinno.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. Lithium diisopropylamide-mediated lithiation of 1,4-difluorobenzene under nonequilibrium conditions: role of monomer-, dimer-, and tetramer-based intermediates and lessons about rate limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uwindsor.ca [uwindsor.ca]

A Technical Guide to the Spectroscopic Profile of 3-Bromo-2,4-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic characteristics of 3-Bromo-2,4-difluorobenzaldehyde (CAS No: 1326714-93-5), a key intermediate in organic synthesis.[1][2] With a molecular formula of C₇H₃BrF₂O and a molecular weight of 221.00 g/mol , its utility stems from the unique arrangement of an aldehyde, a bromine atom, and two fluorine atoms on the benzene ring, offering multiple sites for chemical modification.[1][3]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Detailed Structural Elucidation

NMR spectroscopy is an essential tool for confirming the molecular structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's atomic connectivity and chemical environment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one in the aldehydic region.

-

Aldehyde Proton (CHO): A singlet is anticipated between δ 10.0 - 10.4 ppm . This significant downfield shift is characteristic of an aldehyde proton, which is deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl group.

-

Aromatic Protons (Ar-H): The two aromatic protons will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

-

H-5: This proton is expected to resonate further downfield, likely in the δ 7.8 - 8.1 ppm range. It will appear as a doublet of doublets, with a larger coupling constant from the adjacent H-6 and a smaller coupling from the fluorine at C-4.

-

H-6: This proton is anticipated to be more upfield, around δ 7.1 - 7.4 ppm . It will also be a doublet of doublets, showing coupling to H-5 and the fluorine at C-4.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, with the carbons directly attached to fluorine exhibiting characteristic splitting. Based on predictive models, the following chemical shifts and multiplicities are expected:[1]

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale for Chemical Shift and Multiplicity |

| C=O (Aldehyde) | ~186 | Doublet | The carbonyl carbon is highly deshielded. It is expected to show a small coupling (²JC-F) to the fluorine at C-2. |

| C-1 | ~120 | Doublet of Doublets | Shielded carbon attached to the aldehyde group, showing coupling to both F-2 and F-4. |

| C-2 | 160 - 165 | Doublet | Deshielded due to the directly attached electronegative fluorine atom (¹JC-F).[1] |

| C-3 | 100 - 105 | Singlet | Shielded due to the heavy atom effect of the attached bromine.[1] |

| C-4 | 165 - 170 | Doublet | Highly deshielded due to the directly attached fluorine atom (¹JC-F).[1] |

| C-5 | 130 - 135 | Singlet | Aromatic carbon deshielded by the adjacent bromine.[1] |

| C-6 | 115 - 120 | Doublet | Shielded aromatic carbon showing coupling to the fluorine at C-4.[1] |

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Atoms

¹⁹F NMR is a highly sensitive technique that would provide unambiguous signals for the two fluorine atoms in the molecule.

-

F-2 and F-4: Two distinct signals are expected in the typical range for aromatic fluorine atoms (-100 to -150 ppm relative to CFCl₃). Each signal will likely appear as a doublet of doublets due to coupling with each other and with the adjacent aromatic protons. The precise chemical shifts will be influenced by the electronic effects of the bromine and aldehyde groups.

Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

The IR spectrum provides valuable information about the functional groups present in this compound. The key absorption bands are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| ~2850 and ~2750 | C-H Stretch | Characteristic double peak for the aldehyde C-H bond (Fermi resonance). |

| 1700 - 1720 | C=O Stretch | A strong, sharp absorption band indicating the presence of the conjugated aldehyde carbonyl group. |

| 1580 - 1610 | C=C Stretch | Aromatic ring stretching vibrations. |

| 1200 - 1300 | C-F Stretch | Strong absorptions characteristic of aryl-fluorine bonds. |

| Below 800 | C-Br Stretch | Absorption due to the carbon-bromine bond. |

The overall IR spectrum will be complex in the fingerprint region (below 1500 cm⁻¹) due to the unique substitution pattern of the aromatic ring.

Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance.[1] Therefore, intense peaks are expected at m/z = 220 (for C₇H₃⁷⁹BrF₂O) and m/z = 222 (for C₇H₃⁸¹BrF₂O) with approximately equal intensity.

-

Key Fragmentation Pathways: Common fragmentation patterns for benzaldehydes include:[1]

-

Loss of a hydrogen radical (M-1): Resulting in a stable acylium ion at m/z = 219 and 221.

-

Loss of the formyl group (M-29): Leading to a bromodifluorophenyl cation at m/z = 191 and 193.

-

Loss of carbon monoxide (M-28): From the M-1 fragment, giving a bromodifluorophenyl cation at m/z = 191 and 193.

-

The presence of the bromine isotope pattern in the fragment ions containing bromine would further corroborate the structural assignment.

Section 4: Experimental Protocols and Workflows

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

IR Spectrum Acquisition

-

Sample Preparation: As the compound is a low-melting solid or oil, the spectrum can be obtained as a thin film between two NaCl or KBr plates.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the neat sample.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000 - 400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrum Acquisition

-

Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.[1] This allows for separation from any impurities prior to mass analysis.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Workflow Diagram

Caption: General workflow for the spectroscopic analysis of this compound.

Section 5: Structural Relationships and Spectroscopic Effects

The substituents on the aromatic ring have predictable effects on the spectroscopic data.

Caption: Influence of functional groups on the spectroscopic data of this compound.

References

3-Bromo-2,4-difluorobenzaldehyde molecular structure and weight

An In-Depth Technical Guide to 3-Bromo-2,4-difluorobenzaldehyde: Structure, Properties, and Synthetic Applications

This guide provides a comprehensive technical overview of this compound, a key halogenated aromatic aldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its molecular architecture, physicochemical properties, synthetic utility, and safety protocols, offering field-proven insights into its application as a versatile chemical intermediate.

Molecular Identity and Structural Elucidation

This compound is a polysubstituted benzene derivative whose synthetic versatility is dictated by the specific arrangement of its functional groups: an aldehyde, a bromine atom, and two fluorine atoms.[1] This distinct substitution pattern creates a unique electronic and steric environment, making it a valuable precursor for complex molecular architectures.[1]

Chemical Identifiers

Correctly identifying a chemical compound is critical for reproducibility and safety in research. The primary identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1326714-93-5 | [2][3][4][5] |

| Molecular Formula | C₇H₃BrF₂O | [1][2] |

| Molecular Weight | 221.00 g/mol | [6] |

| Canonical SMILES | C1=CC(=C(C(=C1C=O)F)Br)F | |

| InChI Key | KNUJOBHCYUUMBV-UHFFFAOYSA-N | [2] |

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Safety Profile

The physical properties and safety data are paramount for experimental design, handling, and storage. The compound typically appears as a colorless to light yellow liquid or semi-solid.[2]

Key Properties

| Property | Value | Source(s) |

| Melting Point | 56-57 °C | [2] |

| Boiling Point | 230.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.758 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 56 °C | |

| Solubility | Slightly soluble in Acetonitrile, Chloroform | [2] |

Safety and Handling

As a halogenated aromatic aldehyde, this compound requires careful handling. It is classified as an irritant.[1]

-

GHS Pictogram: Irritant

-

GHS Signal Word: Warning[1]

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]

-

Precautionary Measures: Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[7][9] Handling should be performed in a well-ventilated area or fume hood to avoid inhalation.[7][9][10]

-

Storage: The compound should be stored under an inert gas (Nitrogen or Argon) at 2–8 °C to maintain its stability.[2]

Synthesis and Reactivity Insights

The strategic placement of substituents on the aromatic ring governs the reactivity of this compound. The aldehyde group and the two fluorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1] However, the bromine atom provides a reactive handle for a variety of cross-coupling reactions, making it an exceptionally useful building block.[1]

Directed Ortho-Metalation Synthesis Workflow

A common and effective method for the regioselective synthesis of this compound is through directed ortho-metalation of 1-bromo-2,4-difluorobenzene, followed by formylation. This approach leverages the directing effect of the fluorine atom at the 2-position to introduce the aldehyde group at the desired location.

References

- 1. This compound | 1326714-93-5 | Benchchem [benchchem.com]

- 2. This compound CAS#: 1326714-93-5 [m.chemicalbook.com]

- 3. This compound | 1326714-93-5 [chemicalbook.com]

- 4. eMolecules this compound | 1326714-93-5 | MFCD22543686 | Fisher Scientific [fishersci.com]

- 5. This compound [oakwoodchemical.com]

- 6. 4-溴-2,6-二氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Senior Application Scientist's Guide to Sourcing High-Purity 3-Bromo-2,4-difluorobenzaldehyde for Pharmaceutical Research and Development

Introduction: The Critical Role of a Niche Building Block

3-Bromo-2,4-difluorobenzaldehyde (CAS No. 1326714-93-5) is a highly functionalized aromatic aldehyde that has emerged as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern—a reactive aldehyde group for derivatization, a bromine atom for cross-coupling reactions, and two fluorine atoms to modulate physicochemical properties—makes it an invaluable starting material for the synthesis of complex molecular scaffolds. For researchers in this field, the purity and reliability of this reagent are not mere line items on a certificate of analysis; they are foundational to the success of multi-step syntheses and the ultimate validity of biological data. This guide provides an in-depth technical overview for sourcing high-purity this compound, focusing on the critical aspects of purity assessment, supplier evaluation, and safe handling.

Chapter 1: Decoding "High Purity" for Synthetic Success

The term "high purity" is often a subjective descriptor. For complex synthetic work, a purity level of ≥98% is typically the minimum acceptable standard. However, the nature of the remaining impurities is often more critical than their absolute percentage.

The Impact of Impurities:

-

Process-Related Impurities: The synthesis of substituted benzaldehydes can involve bromination and formylation reactions.[1][2][3] Incomplete reactions or side reactions can lead to the presence of starting materials (e.g., 1-bromo-3,5-difluorobenzene) or regioisomers. These structurally similar impurities can be difficult to remove and may compete in subsequent reactions, leading to lower yields and complex purification challenges.

-

Water Content: Benzaldehydes can be sensitive to moisture. Excess water can interfere with moisture-sensitive reactions, such as Grignard additions or Wittig reactions.

-

Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially with improper handling or prolonged storage.[4] This impurity can complicate reactions and alter the stoichiometry of downstream processes.

A thorough understanding of the synthetic route used by the manufacturer can provide valuable clues about potential impurities to watch for. While suppliers rarely disclose their exact synthetic procedures, general methods for the synthesis of similar compounds are available in the literature and patents.[5][6]

Chapter 2: Analytical Verification: Trust, but Verify

A Certificate of Analysis (CoA) is the primary document attesting to a product's quality. However, a Senior Scientist knows that an in-house verification can prevent costly and time-consuming troubleshooting later.

Interpreting the Certificate of Analysis (CoA):

A reliable supplier's CoA will typically provide the following information:

| Analytical Test | Purpose | What to Look For |

| Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR) | Identity Confirmation & Structural Integrity | Correct chemical shifts, integration values, and coupling patterns consistent with the structure of this compound. Absence of significant unassigned peaks. |

| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Purity Assessment (Assay) | A purity value (typically as a percentage area) of ≥98%. The chromatogram should show a single major peak with minimal secondary peaks. |

| Melting Point | Physical Property Confirmation & Purity Indication | A narrow melting point range is indicative of high purity. For this compound, this is typically in the range of 28-34°C.[7][8][9] |

| Appearance | Visual Inspection | The compound should be a colorless to white or pale yellow solid.[7][8][9] |

In-House Quality Control Protocol: A Practical Approach

For incoming batches of this compound, a simple Thin Layer Chromatography (TLC) analysis can be a quick and effective verification step.

Protocol: TLC Analysis of this compound

-

Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., 20% ethyl acetate in hexanes).

-

Spotting: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane). Spot the solution onto a silica gel TLC plate.

-

Development: Place the TLC plate in the developing chamber and allow the solvent front to ascend.

-

Visualization: Visualize the plate under UV light (254 nm).

-

Interpretation: A single, well-defined spot is indicative of high purity. The presence of multiple spots suggests impurities.

This simple check, which takes less than 30 minutes, can provide confidence in the material before committing it to a complex reaction.

Chapter 3: Selecting a Reliable Commercial Supplier

Choosing a supplier is a critical decision that balances cost, quality, and reliability. The following diagram illustrates a logical workflow for this process.

Supplier Selection Workflow

Comparative Overview of Potential Suppliers:

While a comprehensive list is dynamic, the following established suppliers are known sources for high-purity chemical reagents.

| Supplier | Typical Purity | Available Documentation | Notes |

| Thermo Fisher Scientific (Alfa Aesar) | ≥97.5% - 98%[9] | CoA, SDS[7][10] | A major distributor with a broad portfolio and extensive documentation. |

| Sigma-Aldrich (MilliporeSigma) | Varies; some products may not have collected analytical data | CoA, SDS[11] | Offers a wide range of products, including unique chemicals for early discovery. It's crucial to check the documentation for specific batches. |

| Biosynth | High-quality reference standards | CoA, SDS | Specializes in complex chemicals for pharmaceutical and diagnostic applications. |

| Matrix Scientific | High-purity offerings[12] | CoA, SDS | A focused supplier of building blocks for research and development. |

| Apollo Scientific | Available through distributors like Dabos[13] | CoA, SDS | A UK-based manufacturer and supplier of a wide range of research chemicals. |

Chapter 4: Safe Handling and Storage: Preserving Integrity

Proper handling and storage are paramount to maintaining the purity of this compound and ensuring laboratory safety.[14][15]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][16]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][16]

-

Hazard Summary: This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7][10][11] It is also harmful if swallowed.[11]

Storage and Stability:

-

Container: Keep the container tightly closed to prevent moisture ingress and oxidation.[17][18]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

-

Temperature: Store in a cool, dry place away from heat and direct sunlight.[15]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

The following diagram outlines the key relationships in the safe management of this chemical.

Key Safety & Handling Relationships

Conclusion

Sourcing high-purity this compound is a multi-step process that requires diligence and a critical eye. By understanding the potential impurities, rigorously evaluating supplier documentation, performing in-house quality control, and adhering to safe handling practices, researchers can ensure the integrity of their starting materials. This foundational step is crucial for the efficiency of synthetic campaigns and the reliability of the resulting scientific discoveries in the competitive landscape of drug development.

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]

- 3. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Buy 2,4-Dibromo-3,6-difluorobenzaldehyde [smolecule.com]

- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Bromo-4-fluorobenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 1326714-93-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 13. 3-BROMO-24-DIFLUOROBENZALDEHYDE 5G - PC52103-5G [dabos.com]

- 14. thesafetygeek.com [thesafetygeek.com]

- 15. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 16. fishersci.com [fishersci.com]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

- 18. Safety Manual | Chemistry [chem.duke.edu]

A Technical Guide to the Synthetic Applications of 3-Bromo-2,4-difluorobenzaldehyde

Core Molecular Architecture and Reactivity Profile

3-Bromo-2,4-difluorobenzaldehyde, with a molecular weight of 221.00 g/mol , is a versatile building block whose utility is dictated by the interplay of its three key functional components.[1][2]

-

Aldehyde Group (-CHO): A classic electrophilic handle, the aldehyde is primed for nucleophilic attack, enabling transformations such as Wittig reactions, reductive aminations, and condensations to form a wide array of derivatives.

-

Bromo Group (-Br): Positioned at C3, the bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. This site serves as the primary gateway for introducing aryl, heteroaryl, alkyl, or amino substituents.

-

Difluoro Substitution (-F): The fluorine atoms at C2 and C4 exert a powerful electron-withdrawing effect through induction. This has two profound consequences:

-

Activation: The aromatic ring is rendered electron-deficient, which facilitates the oxidative addition of the C-Br bond to a palladium(0) catalyst, a rate-determining step in many cross-coupling cycles.[3]

-

Pharmacological Relevance: In drug discovery, fluorine substitution is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[4]

-

This trifecta of functionalities allows for a modular and sequential approach to molecular construction, making it a highly valued intermediate in complex synthesis campaigns.[1]

Keystone Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely utilized method for C(sp²)–C(sp²) bond formation, and this compound is an ideal substrate.[5][6] The reaction facilitates the coupling of the aryl bromide with a boronic acid or ester, enabling the synthesis of complex biaryl structures, a common motif in kinase inhibitors and other pharmaceuticals.[4][6]

Mechanistic Rationale

The generally accepted catalytic cycle provides a clear rationale for experimental design.[7] The electron-deficient nature of the fluorinated ring system promotes the initial, often rate-limiting, oxidative addition step. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step to proceed efficiently.[5][7]

General Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a typical workflow for performing a Suzuki-Miyaura coupling reaction with this substrate.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 3-Aryl-2,4-difluorobenzaldehyde

This protocol is a representative example and should be optimized for specific coupling partners.

-

Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos (1-4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

| Entry | Catalyst System | Base | Solvent | Typical Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85-95 |

| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-92 |

| 3 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90-98 |

| Caption: Representative conditions for Suzuki-Miyaura coupling reactions. |

Gateway to Heterocyclic Systems

The aldehyde functionality provides a direct entry point for the synthesis of a multitude of heterocyclic scaffolds. Through condensation with various binucleophilic reagents, the core aromatic structure can be elaborated into more complex ring systems, which are foundational in medicinal chemistry.

Synthetic Strategy: Condensation and Cyclization

A common strategy involves an initial condensation of the aldehyde with an amine, hydrazine, or similar nucleophile to form an intermediate (e.g., an imine or hydrazone), which can then undergo an intramolecular cyclization. The electron-withdrawing fluorine atoms enhance the electrophilicity of the aldehyde's carbonyl carbon, often accelerating the initial condensation step.

Caption: General pathway for heterocycle synthesis via condensation-cyclization.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true power of this compound is realized in multi-step syntheses targeting biologically active molecules, particularly protein kinase inhibitors.[4][8] Kinases are a critical class of drug targets, and many inhibitors feature a substituted biaryl or aryl-heterocycle core. The orthogonal reactivity of this building block is ideal for systematically exploring the chemical space around a core scaffold.[9]

Logical Workflow: From Building Block to Inhibitor

A typical drug discovery campaign might employ a synthetic route where both the bromine and aldehyde sites are functionalized in a stepwise manner.

-

Core Elaboration (C-Br site): A Suzuki or similar coupling reaction is first performed at the bromine position to install a key recognition element for the target kinase.

-

Side Chain Introduction (-CHO site): The aldehyde is then converted, often via reductive amination, to introduce a solubilizing group or a moiety that interacts with a different pocket of the enzyme.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[4]

Caption: Modular synthesis of a kinase inhibitor candidate.

This strategic functionalization has been applied in the development of inhibitors for targets like EGFR (Epidermal Growth Factor Receptor) and Bcr-Abl kinase, where precise positioning of substituents is critical for potency and selectivity.[8][9]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a highly enabling scaffold for modern synthetic and medicinal chemistry. Its pre-installed, orthogonally reactive functional groups allow for controlled, stepwise elaboration into complex and high-value molecules. The strategic placement of fluorine atoms provides both a handle for controlling reactivity and a desirable feature for drug candidates. Future applications will undoubtedly leverage this unique structure in the synthesis of novel materials, agrochemicals, and the next generation of targeted therapeutics.

References

- 1. This compound | 1326714-93-5 | Benchchem [benchchem.com]

- 2. This compound CAS#: 1326714-93-5 [m.chemicalbook.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A-Technical-Guide-to-3-Bromo-2,4-difluorobenzaldehyde-Synthesis-and-Reactivity

Introduction: The Strategic Importance of 3-Bromo-2,4-difluorobenzaldehyde

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic placement of functional groups on an aromatic scaffold is paramount. This compound is a quintessential example of a highly versatile building block, engineered with three distinct points of reactivity. The aldehyde group serves as a classical handle for constructing carbon-carbon and carbon-heteroatom bonds; the bromine atom is an ideal participant in transition-metal-catalyzed cross-coupling reactions; and the electron-deficient, difluorinated ring is primed for specific nucleophilic substitutions. This guide provides an in-depth review of the principal synthetic methodologies for this intermediate and explores the rich chemical transformations it can undergo, offering field-proven insights for researchers and drug development professionals.

Part 1: Core Synthesis Methodology

The most reliable and regioselective method for the preparation of this compound is through a directed ortho-metalation (DoM) strategy. This approach leverages the directing ability of the fluorine atom to achieve lithiation at the C3 position, which is sterically accessible and electronically favored.

Synthesis via Directed ortho-Metalation and Formylation

The synthesis commences with 1-bromo-2,4-difluorobenzene. The fluorine atom at C2, being a strong ortho-directing group, facilitates the deprotonation of the adjacent C3 position by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting aryllithium intermediate is then trapped with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the target aldehyde.[1]

Causality Behind Experimental Choices:

-

Base Selection (LDA): Lithium diisopropylamide (LDA) is the base of choice due to its strong basicity, which is sufficient to deprotonate the C-H bond adjacent to the fluorine, and its significant steric bulk, which prevents it from acting as a nucleophile and attacking the aromatic ring directly.

-

Cryogenic Temperature (-78 °C): The reaction is conducted at -78 °C (dry ice/acetone bath) for two critical reasons. Firstly, it prevents the decomposition of the highly reactive aryllithium intermediate. Secondly, it suppresses potential side reactions, such as the anionic Fries rearrangement or undesired metal-halogen exchange.[2]

-

Formylating Agent (DMF): N,N-Dimethylformamide is an excellent and widely used formylating agent for organolithium reagents. It is inexpensive, easy to handle, and reacts efficiently to form a stable tetrahedral intermediate, which upon acidic workup, hydrolyzes to the desired aldehyde.[1]

Workflow for Directed ortho-Metalation Synthesis

References

Methodological & Application

The Strategic Utility of 3-Bromo-2,4-difluorobenzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds

For Immediate Release: Application Note & Protocol Guide

Introduction: The Emergence of a Versatile Precursor in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery and development. These cyclic structures are integral to a vast array of pharmaceuticals due to their diverse biological activities. Within this context, strategically substituted aromatic aldehydes serve as critical starting materials for the construction of complex molecular architectures. 3-Bromo-2,4-difluorobenzaldehyde has emerged as a particularly valuable building block, offering a unique combination of reactive sites that enable the regio- and chemoselective synthesis of a variety of heterocyclic systems.

The strategic placement of two fluorine atoms and a bromine atom on the benzaldehyde ring imparts distinct reactivity profiles. The fluorine atoms act as strong electron-withdrawing groups, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The bromine atom, in contrast, provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Finally, the aldehyde functionality serves as a classical electrophilic center for condensation and cyclization reactions. This multi-faceted reactivity allows for a modular and divergent approach to the synthesis of diverse heterocyclic libraries, making this compound a highly sought-after intermediate in the synthesis of potential therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for the synthesis of key heterocyclic scaffolds, including quinolines, quinazolines, and benzodiazepines, utilizing this compound. The methodologies presented herein are designed to be robust and reproducible, providing researchers with the practical knowledge to leverage the full synthetic potential of this versatile reagent.

Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications. The Friedländer synthesis is a classical and efficient method for the construction of the quinoline ring system, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3] The electron-deficient nature of the aromatic ring in a substituted 2-aminobenzaldehyde derived from this compound can facilitate the cyclization step.

Mechanistic Rationale

The Friedländer synthesis proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of the 2-aminobenzaldehyde derivative. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed carbonyl or a related enone system, and subsequent dehydration to yield the aromatic quinoline ring. The electron-withdrawing fluorine atoms on the aniline ring can enhance the acidity of the N-H protons, potentially facilitating the cyclization and dehydration steps.

Diagram: Proposed Friedländer Synthesis of a Dihalo-substituted Quinoline

Caption: Proposed workflow for the synthesis of a substituted quinoline.

Protocol: Synthesis of a Hypothetical 8-Bromo-7,9-difluoro-2-methylquinoline

This protocol outlines a potential synthetic route. Researchers should optimize conditions based on available laboratory equipment and specific substrate reactivity.

Step 1: Synthesis of 2-Amino-3-bromo-4,6-difluorobenzaldehyde

-

Materials: this compound, fuming nitric acid, sulfuric acid, iron powder, hydrochloric acid, ethanol.

-

Procedure:

-

Carefully add this compound to a mixture of fuming nitric acid and sulfuric acid at 0 °C to introduce a nitro group, likely directed to the 5-position.

-

Isolate and purify the resulting nitrobenzaldehyde derivative.

-

Reduce the nitro group to an amine using a standard procedure, such as iron powder in acidic ethanol.

-

Purify the resulting 2-amino-3-bromo-4,6-difluorobenzaldehyde by column chromatography.

-

Step 2: Friedländer Annulation

-

Materials: 2-Amino-3-bromo-4,6-difluorobenzaldehyde, acetone, potassium hydroxide, ethanol.

-

Procedure:

-

To a solution of 2-amino-3-bromo-4,6-difluorobenzaldehyde in ethanol, add an excess of acetone.

-

Slowly add a solution of potassium hydroxide in ethanol to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 8-bromo-7,9-difluoro-2-methylquinoline.

-

| Parameter | Condition | Rationale |

| Catalyst | Potassium Hydroxide | A strong base is required to generate the enolate of acetone for the initial condensation. |

| Solvent | Ethanol | A polar protic solvent that is suitable for both reactants and the catalyst. |

| Temperature | Reflux | Provides the necessary activation energy for the condensation and cyclization-dehydration steps. |

| Reactant Ratio | Excess Acetone | Drives the equilibrium of the initial condensation towards the product. |

Synthesis of Substituted Quinazolines

Quinazolines and their derivatives are another class of heterocyclic compounds with significant pharmacological importance.[4] A common synthetic route involves the condensation of a 2-aminobenzaldehyde with an amine or amide, followed by cyclization and oxidation. The aldehyde group of this compound can readily participate in such condensation reactions.

Mechanistic Considerations

The synthesis of a quinazoline from this compound would likely proceed through the formation of a Schiff base intermediate upon reaction with a suitable amine. Subsequent intramolecular cyclization, potentially involving the ortho-amino group (if the starting material is a 2-aminobenzaldehyde derivative), followed by an oxidation step, would lead to the aromatic quinazoline ring. The electronic properties of the substituted benzaldehyde can influence the rate and efficiency of both the initial condensation and the final aromatization step.

Diagram: General Pathway to Substituted Quinazolines

Caption: General synthetic route to substituted quinazolines.

Protocol: Synthesis of a Hypothetical 2-Aryl-8-bromo-7,9-difluoroquinazoline

This protocol provides a general framework for the synthesis.

Step 1: Preparation of 2-Amino-3-bromo-4,6-difluorobenzaldehyde

-

(As described in section 2.2, Step 1)

Step 2: Condensation and Cyclization

-

Materials: 2-Amino-3-bromo-4,6-difluorobenzaldehyde, an aromatic amine (e.g., aniline), iodine, dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-bromo-4,6-difluorobenzaldehyde and the aromatic amine in DMSO.

-

Add a catalytic amount of iodine to the solution.

-

Heat the reaction mixture to 120 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aryl-8-bromo-7,9-difluoroquinazoline.

-

| Parameter | Condition | Rationale |

| Oxidant | Iodine/DMSO | A mild and effective oxidizing system for the aromatization of the dihydroquinazoline intermediate. |

| Solvent | DMSO | A high-boiling polar aprotic solvent suitable for this type of condensation and oxidation reaction. |

| Temperature | 120 °C | Provides sufficient energy for the cyclization and subsequent oxidation steps. |

Synthesis of Substituted Benzodiazepines

Benzodiazepines are a class of psychoactive drugs with a core structure composed of a benzene ring fused to a seven-membered diazepine ring. The synthesis of benzodiazepines often involves the condensation of a 2-aminobenzophenone derivative with an amino acid or its derivative. While this compound is not a benzophenone, it can be envisioned as a precursor to a suitable 2-aminobenzophenone through a Grignard reaction followed by oxidation and subsequent functional group manipulations.

Conceptual Synthetic Strategy

A plausible route would involve the conversion of the aldehyde group of this compound into a secondary alcohol via a Grignard reaction with a suitable aryl magnesium bromide. Subsequent oxidation of the alcohol would yield the corresponding benzophenone. Nitration and reduction, similar to the quinoline synthesis, would provide the necessary 2-amino functionality. This 2-aminobenzophenone could then be condensed with an appropriate amino acid derivative to construct the benzodiazepine core.

Diagram: Conceptual Pathway to Substituted Benzodiazepines

Caption: Conceptual synthetic route to a benzodiazepine derivative.

Protocol: A General Approach to a Substituted 1,4-Benzodiazepine-2-one

This is a conceptual protocol and requires significant experimental optimization.

Step 1: Synthesis of 2-Amino-3-bromo-4,6-difluorobenzophenone

-

Materials: this compound, phenylmagnesium bromide, pyridinium chlorochromate (PCC), and reagents for nitration and reduction as in section 2.2.

-

Procedure:

-

React this compound with phenylmagnesium bromide in an appropriate ether solvent.

-

Oxidize the resulting secondary alcohol to the corresponding benzophenone using PCC.

-

Introduce a nitro group and subsequently reduce it to an amine as previously described to obtain the 2-aminobenzophenone derivative.

-

Step 2: Cyclization to the Benzodiazepine Core

-

Materials: 2-Amino-3-bromo-4,6-difluorobenzophenone, ethyl glycinate hydrochloride, pyridine.

-

Procedure:

-

Heat a mixture of the 2-aminobenzophenone derivative and ethyl glycinate hydrochloride in pyridine.

-

The reaction proceeds via initial imine formation followed by intramolecular cyclization to form the benzodiazepine ring.

-

Isolate and purify the product by standard chromatographic techniques.

-

| Parameter | Condition | Rationale |

| Solvent | Pyridine | Acts as a high-boiling solvent and a base to facilitate the condensation and cyclization reactions. |

| Amino Acid Source | Ethyl Glycinate HCl | A common building block for the formation of the 1,4-benzodiazepine-2-one core. |

| Temperature | Elevated | Required to drive the cyclization reaction to completion. |

Conclusion and Future Outlook

This compound represents a powerful and versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its unique substitution pattern allows for the selective construction of complex molecular frameworks through a variety of classical and modern synthetic transformations. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block. Future work in this area will undoubtedly focus on the development of novel catalytic systems to further enhance the efficiency and scope of these transformations, as well as the exploration of the biological activities of the resulting heterocyclic libraries.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of highly potent benzodiazepine gamma-secretase inhibitors: preparation of (2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4- hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide by use of an asymmetric Ireland-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 3-Bromo-2,4-difluorobenzaldehyde in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Introduction: The Architectural Significance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel Active Pharmaceutical Ingredients (APIs). 3-Bromo-2,4-difluorobenzaldehyde, a seemingly simple aromatic aldehyde, has emerged as a cornerstone building block for the construction of complex molecular architectures, particularly in the realm of oncology and other therapeutic areas. Its utility is not merely a matter of convenience; it is a testament to the profound impact of strategic halogenation on molecular design and reactivity.

The presence of bromine and fluorine atoms on the benzaldehyde scaffold imparts a unique combination of electronic and steric properties. The fluorine atoms, with their high electronegativity, modulate the acidity of the ortho-protons and influence the overall electronic nature of the aromatic ring, which can enhance metabolic stability and binding affinity of the final drug molecule. The bromine atom, a versatile synthetic handle, opens a gateway to a myriad of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This trifecta of a reactive aldehyde, a modulatory difluoro pattern, and a synthetically amenable bromine atom makes this compound a highly sought-after intermediate in the drug discovery and development pipeline.

This application note will provide an in-depth exploration of the use of this compound in API synthesis. We will delve into its fundamental reactivity, provide detailed, field-proven protocols for its key transformations, and illustrate its application in the synthesis of scaffolds for targeted therapies, such as kinase inhibitors.

Core Reactivity and Synthetic Versatility

The synthetic utility of this compound stems from the distinct reactivity of its three key functional components: the aldehyde group, the bromine atom, and the difluorinated aromatic ring.

-

The Aldehyde Group: This functional group is a versatile precursor for a wide range of transformations. It can readily undergo nucleophilic addition, condensation reactions to form Schiff bases or chalcones, and reductive amination to introduce substituted amine moieties, a common feature in many APIs.

-

The Bromine Atom: The carbon-bromine bond is a linchpin for modern carbon-carbon and carbon-heteroatom bond-forming reactions. It is an ideal electrophile for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the construction of complex biaryl and heteroaryl structures.

-

The Difluorinated Aromatic Ring: The two fluorine atoms significantly influence the reactivity of the aromatic ring. They are strongly electron-withdrawing, which can affect the regioselectivity of further aromatic substitutions. Moreover, the incorporation of fluorine into a drug candidate can enhance its metabolic stability by blocking sites of oxidative metabolism, and improve its pharmacokinetic profile.

The interplay of these three components allows for a modular and convergent approach to the synthesis of complex drug molecules.

Application in the Synthesis of Kinase Inhibitor Scaffolds

A prominent application of substituted benzaldehydes, including this compound, is in the synthesis of heterocyclic scaffolds for kinase inhibitors.[1] Kinase inhibitors are a cornerstone of modern oncology, and many approved drugs, such as Gefitinib and Erlotinib, are based on the quinazoline ring system.[2][3] The synthesis of such scaffolds often begins with a suitably substituted benzaldehyde.

Conceptual Workflow for Quinazoline-Based Kinase Inhibitor Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a quinazoline-based kinase inhibitor scaffold starting from this compound. This workflow is based on established synthetic routes for quinazoline derivatives.[4][5]

Caption: Conceptual workflow for quinazoline synthesis.

Detailed Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in key synthetic transformations. These protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for optimization in a research setting.

Protocol 1: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of pharmaceutical intermediates. This protocol describes the reaction of this compound with a primary amine.

Reaction Scheme:

Materials and Reagents:

| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) |

| This compound | 221.00 | 221 mg | 1.0 |

| Primary Amine (e.g., Aniline) | 93.13 | 102 µL | 1.1 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 |

| Dichloromethane (DCM), anhydrous | - | 10 mL | - |

| Acetic Acid (optional) | 60.05 | 1-2 drops | - |

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (221 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

-

Stir the solution at room temperature until the aldehyde is fully dissolved.

-

Add the primary amine (1.1 mmol) to the solution. If the amine is a salt, neutralize it with a suitable base (e.g., triethylamine) prior to addition.

-

If the reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze the formation of the iminium ion.

-

Stir the mixture at room temperature for 30-60 minutes.

-

In a separate flask, weigh sodium triacetoxyborohydride (318 mg, 1.5 mmol). Caution: STAB is a moisture-sensitive reagent.

-

Add the sodium triacetoxyborohydride to the reaction mixture in portions over 10-15 minutes. Effervescence may be observed.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6] This protocol describes the coupling of the bromo-position of a this compound derivative with a boronic acid.

Reaction Scheme:

Materials and Reagents:

| Reagent | M.W. | Amount (0.5 mmol scale) | Moles (mmol) |

| 3-Bromo-2,4-difluoro-substituted arene | - | 0.5 | 1.0 equiv. |

| Arylboronic Acid | - | 0.6 | 1.2 equiv. |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 29 mg | 0.025 (5 mol%) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 138 mg | 1.0 |

| 1,4-Dioxane | - | 4 mL | - |

| Water | - | 1 mL | - |

Step-by-Step Procedure:

-

To a Schlenk flask, add the 3-bromo-2,4-difluoro-substituted arene (0.5 mmol), the arylboronic acid (0.6 mmol), and potassium carbonate (138 mg, 1.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add Tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol). Note: Other palladium catalysts and ligands may be more suitable for specific substrates.

-

Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Synthetic Transformations

The following diagram illustrates the key transformations of this compound discussed in this application note.

Caption: Key synthetic transformations of the starting material.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a reactive aldehyde, a versatile bromine handle, and modulating fluorine substituents provides a powerful platform for the synthesis of a diverse array of complex molecules. While its application in the synthesis of specific blockbuster drugs may not be widely publicized, its potential as a key starting material for the discovery of novel APIs, particularly in the field of oncology, is undeniable. The protocols and workflows outlined in this application note provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable building block in their quest for the next generation of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. WO2017086941A1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]

- 4. US20160200688A1 - Process of Preparing a Quinazoline Derivative - Google Patents [patents.google.com]

- 5. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 6. US20120283436A1 - Facile preparation of 4-substituted quinazolines and related heterocycles - Google Patents [patents.google.com]

3-Bromo-2,4-difluorobenzaldehyde as an intermediate for agrochemical synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 3-Bromo-2,4-difluorobenzaldehyde as a versatile intermediate in the synthesis of advanced agrochemicals.

Introduction: The Strategic Importance of Halogenated Intermediates

In the competitive landscape of agrochemical research, the design of novel active ingredients with enhanced efficacy, improved safety profiles, and robust metabolic stability is paramount. Fluorinated and brominated aromatic compounds are cornerstone building blocks in this endeavor. This compound (CAS No: 1326714-93-5) has emerged as a particularly valuable intermediate, offering a unique combination of reactive sites that allow for controlled, sequential modifications.[1][2] The presence of two fluorine atoms and a bromine atom on the benzaldehyde scaffold provides chemists with orthogonal chemical handles to construct complex molecular architectures.[3] The fluorine atoms can significantly enhance the biological activity and metabolic stability of the final agrochemical product, while the bromine atom serves as a versatile anchor for carbon-carbon bond formation.[2] The aldehyde group itself is a gateway for a multitude of subsequent chemical transformations.

This guide provides a detailed overview of the properties, safety considerations, and synthetic applications of this compound, complete with actionable protocols for its use in key synthetic transformations relevant to agrochemical development.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety requirements is critical before incorporating any chemical intermediate into a synthetic workflow.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1326714-93-5 | [4][5] |

| Molecular Formula | C₇H₃BrF₂O | [5] |

| Molecular Weight | 221.00 g/mol | [5] |

| Appearance | Colorless Oil to Semi-Solid | [4] |

| Density | ~1.758 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Chloroform, slightly soluble in Acetonitrile. | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [4] |

Safety and Handling Precautions

This compound is an irritant and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[6][7]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and appropriate laboratory clothing to prevent skin and eye contact.[6]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[7][8]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][9]

Core Synthetic Applications in Agrochemical Design

The true utility of this compound lies in the distinct reactivity of its functional groups. The bromine atom is ideal for metal-catalyzed cross-coupling reactions, the electron-deficient aromatic ring is activated for nucleophilic aromatic substitution (SNAr), and the aldehyde provides a locus for chain extension or functional group interconversion.

Caption: Synthetic utility of this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful methods for constructing biaryl or vinyl-aryl structures, which are common motifs in modern agrochemicals. The carbon-bromine bond of this compound is an excellent substrate for this transformation.[10] The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product.[11][12]

Principle of the Experiment

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The choice of a palladium catalyst, a suitable base (like potassium carbonate or phosphate), and a solvent system (often a mixture of an organic solvent and water) is crucial for reaction efficiency.[10][13]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)[10]

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)[11]

-

1,4-Dioxane, anhydrous and degassed

-

Deionized water, degassed

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the selected arylboronic acid, and potassium carbonate.[14]

-

Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[10][14]

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.[14]

-

Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.[12]

-

Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[14]

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.[10][14]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[10][14]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the aldehyde group and the two fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic attack.[15][16] This SNAr reaction is a powerful tool for introducing heteroatoms (N, O, S), which are integral to the structure of many herbicides and fungicides.[15][17] The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a fluoride ion.[15][18]

Principle of the Experiment

This protocol describes a general method for the SNAr reaction on this compound using a generic amine nucleophile. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF, with a base to deprotonate the nucleophile or neutralize the HF byproduct.[19]

Caption: Experimental workflow for Nucleophilic Aromatic Substitution (SNAr).

Detailed Step-by-Step Methodology

Materials:

-

This compound (1.0 equiv)

-

Nucleophile (e.g., a primary or secondary amine) (1.1-1.5 equiv)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware (round-bottom flask or sealed vial)

Procedure:

-

Reaction Setup: In a round-bottom flask or a sealable reaction vial, dissolve this compound in the chosen polar aprotic solvent (e.g., DMSO).

-

Reagent Addition: Add the base (e.g., K₂CO₃) followed by the nucleophile (e.g., amine).

-

Reaction Execution: Seal the vessel (if appropriate) and heat the mixture in a preheated oil bath at a temperature typically ranging from 80 °C to 120 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is generally complete within 2-12 hours.

-

Work-up: After cooling the reaction to room temperature, pour the mixture into a beaker of ice-water. A solid product may precipitate.

-

Isolation: If a solid forms, collect it by vacuum filtration, wash it thoroughly with water, and then with a cold non-polar solvent (like hexane or ether) to remove impurities. If the product is an oil, extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate).

-